molecular formula C21H26FNO2 B6641173 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol

4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol

Katalognummer B6641173
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: JHRSBNTXFZNYMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol is a chemical compound that belongs to the family of beta-adrenergic agonists. It is also known as a selective beta-2 adrenergic receptor agonist, which is used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Wirkmechanismus

The mechanism of action of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol involves the activation of beta-2 adrenergic receptors in the lungs. This leads to the relaxation of bronchial smooth muscle, which results in the dilation of airways and improved airflow. It also enhances the secretion of mucus, which helps to clear the airways. Additionally, it can stimulate the breakdown of glycogen in the liver and skeletal muscles, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol are mainly related to its role as a beta-2 adrenergic receptor agonist. It can cause an increase in heart rate, blood pressure, and metabolic rate. It can also lead to the relaxation of smooth muscle in various organs such as the bronchioles, uterus, and blood vessels. It can also enhance the secretion of mucus in the airways and the breakdown of glycogen in the liver and skeletal muscles.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol in lab experiments include its high potency and selectivity for beta-2 adrenergic receptors. It is also relatively stable and easy to handle. However, its limitations include its potential for side effects such as tachycardia, hypertension, and tremors. It can also interact with other drugs and compounds, leading to unpredictable effects.

Zukünftige Richtungen

The future directions for research on 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol include its potential for the treatment of other diseases such as diabetes, obesity, and cardiovascular diseases. It can also be investigated for its effects on different types of smooth muscle, such as those found in the gastrointestinal tract and urinary tract. Additionally, its use in combination with other drugs and compounds can be explored to enhance its therapeutic potential.

Synthesemethoden

The synthesis of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol involves the reaction of 4-fluorobenzaldehyde, 4-methoxybenzylamine, and cyclohexanone in the presence of a reducing agent and a catalyst. The reaction occurs in a solvent at a specific temperature and pressure, which leads to the formation of the desired product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.

Wissenschaftliche Forschungsanwendungen

The scientific research application of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol is mainly focused on its role as a beta-2 adrenergic receptor agonist. It has been studied extensively for its therapeutic potential in the treatment of respiratory diseases such as asthma and COPD. It has also been investigated for its effects on other physiological processes such as glucose metabolism, cardiac function, and smooth muscle relaxation.

Eigenschaften

IUPAC Name

4-[[2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO2/c1-25-20-12-4-16(5-13-20)21(14-15-2-6-17(22)7-3-15)23-18-8-10-19(24)11-9-18/h2-7,12-13,18-19,21,23-24H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSBNTXFZNYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)NC3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.